Procyanidin B2

描述

Contextualization within Flavonoid and Proanthocyanidin (B93508) Research

Procyanidin (B600670) B2 belongs to the flavonoid family, a large group of polyphenolic compounds synthesized by plants. biosynth.com Flavonoids are recognized for their antioxidant properties and are a subject of intense research for their potential health benefits. nih.gov Within the flavonoid class, Procyanidin B2 is categorized as a proanthocyanidin, also known as a condensed tannin. sigmaaldrich.com Specifically, it is a B-type proanthocyanidin, characterized by a single C-C bond linking its constituent flavan-3-ol (B1228485) units. frontiersin.org

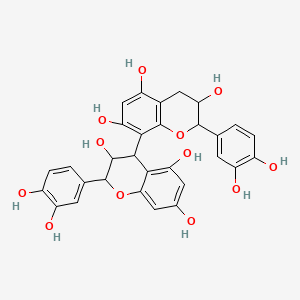

Structurally, this compound is a dimer composed of two (-)-epicatechin (B1671481) units linked by a β-type 4→8 bond. frontiersin.orgnih.gov This specific linkage distinguishes it from other procyanidin dimers and influences its biological activity. It is one of the most ubiquitous proanthocyanidins (B150500) found in nature, with significant concentrations in foods such as apples, grape seeds, and cacao beans. biosynth.comfrontiersin.orgmdpi.com The study of this compound is therefore intrinsically linked to the broader investigation of dietary polyphenols and their interactions within biological systems.

Academic Significance and Contemporary Research Trajectories

The academic significance of this compound stems from its multifaceted biological activities, which have been explored in numerous in vitro and in vivo studies. nih.govfrontiersin.orgnih.gov Its potent antioxidant properties are a primary focus, with research demonstrating its ability to scavenge free radicals and protect cells from oxidative stress. nih.govnih.govchemfaces.com This antioxidant capacity is often compared to other flavonoids and is attributed to the number and arrangement of hydroxyl groups in its structure. mdpi.comjmb.or.kr

Current research trajectories are expanding beyond its antioxidant role to investigate its influence on various cellular signaling pathways. biosynth.com Scientists are actively exploring its anti-inflammatory, neuroprotective, and cardioprotective effects. nih.govnih.govafjbs.com Studies have delved into its ability to modulate inflammatory responses by inhibiting pathways such as the NLRP3 inflammasome and NF-κB. nih.govresearchgate.netresearchgate.net In the realm of neuroprotection, research has highlighted its potential to protect neurons from oxidative and excitotoxic stress, suggesting a role in mitigating factors associated with neurodegenerative diseases. nih.govijpbms.com Furthermore, its impact on cardiovascular health is being investigated, with studies pointing to its ability to improve endothelial function and attenuate atherosclerosis. nih.govresearchgate.net The exploration of its effects on metabolic disorders, such as obesity and non-alcoholic fatty liver disease, represents another significant and evolving area of research. nih.govnih.govwjgnet.com

Detailed Research Findings

Physicochemical Properties

The fundamental characteristics of this compound have been well-documented in scientific literature. These properties are crucial for its identification, isolation, and for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Chemical Formula | C30H26O12 | biosynth.comsigmaaldrich.com |

| Molecular Weight | 578.52 g/mol | biosynth.comsigmaaldrich.com |

| CAS Number | 29106-49-8 | sigmaaldrich.comsigmaaldrich.comcaymanchem.com |

| Melting Point | 197 °C | biosynth.com |

| UV/Vis (λmax) | 281 nm | caymanchem.com |

| Solubility | Soluble in ethanol (B145695), DMSO, and dimethyl formamide | caymanchem.com |

Analytical Techniques

The accurate quantification and characterization of this compound in various matrices are essential for research. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed.

| Technique | Application | Key Findings | Source(s) |

| HPLC-ESI-MS/MS | Analysis in apple juice model solution | Confirmed oxidative conversion of this compound to Procyanidin A2 and characterized various reaction products. | nih.gov |

| UPLC | Method validation for analysis in Korean apple cultivars | Developed a precise and accurate method with excellent linearity for quantifying this compound. | e-jkfn.org |

| UPLC-DAD-ESI-IT-TOF-MSn | Metabolite profiling in mice | Identified 53 metabolites of this compound, providing insights into its in vivo transformation. | nih.gov |

| LC-ESI-Q-TOF-MS | Identification in litchi pulp | Identified 32 procyanidins, with this compound being a major component. | plos.org |

| HPLC | Analysis in apple juice | Used for the determination of procyanidins following a standard method. | shimadzu.com |

In Vitro Research Highlights

A vast body of in vitro research has elucidated the cellular and molecular mechanisms of this compound. These studies provide a foundational understanding of its biological effects.

| Research Area | Cell Line/Model | Key Findings | Source(s) |

| Neuroprotection | PC12 cells, Cerebellar Granule Neurons (CGNs) | Protected against oxidative stress, nitrosative stress, and glutamate-induced excitotoxicity. | nih.govmdpi.com |

| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs), Macrophages | Inhibited NLRP3 inflammasome activation and promoted M2 macrophage polarization via PPARγ activation. | frontiersin.orgresearchgate.net |

| Cardiovascular | Vascular Smooth Muscle Cells (VSMCs) | Inhibited migration and invasion by targeting MEK1 and MT1-MMP activities. | oup.com |

| Metabolic Regulation | Bovine oocytes | Improved developmental capacity by promoting lipid catabolism via the PPARγ/UCP1 pathway. | nih.gov |

| Antioxidant Activity | DPPH and ABTS assays | Demonstrated potent radical scavenging activity, which is enhanced when complexed with metal ions like Fe3+. | plos.orgresearchgate.net |

| Osteoarthritis | Chondrocytes | Attenuated IL-1β-induced senescence and apoptosis via the Nrf2/NF-κB pathway. | researchgate.net |

| Absorption Studies | Caco-2 cells | Showed passive paracellular transport. | uni-muenster.de |

| Diabetic Nephropathy | Podocytes | Protected against high glucose-induced mitochondrial dysfunction and apoptosis via the AMPK-SIRT1-PGC-1α axis. | rsc.org |

In Vivo Research Highlights

In vivo studies in animal models have further substantiated the potential of this compound, translating in vitro findings to more complex biological systems.

| Research Area | Animal Model | Key Findings | Source(s) |

| Metabolic Syndrome | Rabbits on a high-fat-cholesterol diet | Prevented diet-induced obesity and non-alcoholic fatty liver disease by modulating gut microbiota. | nih.govnih.govwjgnet.com |

| Cardiovascular Health | apoE-deficient mice | Attenuated atherosclerosis and vascular calcification by inactivating the ERK1/2-RUNX2 pathway. | nih.gov |

| Neuroprotection | Rat model of cerebral ischemia | Attenuated neurological deficits and blood-brain barrier disruption, associated with activation of the Nrf2 pathway. | researchgate.net |

| Pharmacokinetics | Male rats | Demonstrated an absolute bioavailability of approximately 82% based on total urinary excretion of radioactivity after oral administration of [14C]this compound. | researchgate.netnih.gov |

| Neuroprotection | Zebrafish larvae | Improved movement behavior disorder caused by H2O2 and up-regulated the Nrf2/ARE pathway. | nih.gov |

| Cardiac Fibrosis | Mouse model of pathologic cardiac fibrosis | Alleviated cardiac dysfunction, myocardial fibrosis, and inflammation through a PPAR-γ-dependent mechanism. | dntb.gov.ua |

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935146 | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15514-06-4, 35356-34-4, 71328-22-8, 121842-80-6 | |

| Record name | Procyanidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015514064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidol oligomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071328228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71328-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ent-Epicatechin(4alpha->8)catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Molecular Origins of Procyanidin B2

The formation of Procyanidin (B600670) B2 is a multi-step process rooted in the flavonoid biosynthetic pathway. This pathway generates the essential monomeric units that serve as the foundation for this complex dimer.

Precursor Compounds and Enzymatic Pathways in Flavan-3-ol (B1228485) Synthesis

The biosynthesis of proanthocyanidins (B150500), including Procyanidin B2, begins with the production of flavan-3-ol monomers. mdpi.com These monomers are derived from the general phenylpropanoid pathway, which provides the basic carbon skeleton. mdpi.com

Epicatechin and Catechin (B1668976) as Monomeric Subunits: this compound is specifically a homodimer composed of two (-)-epicatechin (B1671481) units linked together. nih.govmdpi.com Epicatechin, along with its stereoisomer (+)-catechin, are the primary flavan-3-ol monomers that serve as the building blocks for most procyanidins. mdpi.comcambridge.org The synthesis of these monomers is a well-established branch of the flavonoid pathway, involving a series of enzymatic reactions. nih.govnih.gov In some cases, epicatechin can be epimerized to catechin, particularly under thermal processing conditions. researchgate.net

Flavan-3,4-diol Intermediates in this compound Formation: A key intermediate in the formation of procyanidins is the flavan-3,4-diol, also known as leucocyanidin. nih.govmdpi.com These unstable compounds act as electrophilic precursors, or "extension units," in the polymerization process. nih.govmdpi.com The condensation of a flavan-3,4-diol with a flavan-3-ol, such as epicatechin (the "starter unit"), leads to the formation of the characteristic interflavan bond of procyanidins. nih.govrsc.org

Regulatory Mechanisms Governing this compound Biosynthesis in Planta

The production of this compound in plants is a tightly controlled process, influenced by a variety of internal and external signals. This regulation occurs primarily at the transcriptional level, involving a complex interplay of phytohormones and specific families of transcription factors.

Phytohormonal Modulation of Pathway Gene Expression

Plant hormones play a crucial role in orchestrating the biosynthesis of proanthocyanidins. mdpi.com Their influence is often exerted through the regulation of genes encoding the enzymes of the flavonoid pathway.

Ethylene (B1197577): This gaseous hormone is known to be involved in the regulation of flavonoid biosynthesis. nih.govfrontiersin.org Studies in crabapple have shown that ethylene signal transduction pathway genes are highly active during fruit development, a period of significant proanthocyanidin (B93508) accumulation. nih.govfrontiersin.org

Salicylic (B10762653) Acid (SA): In response to pathogen infection in black poplar stems, an increase in salicylic acid levels has been correlated with the accumulation of flavan-3-ols, including catechins and proanthocyanidins. nih.gov This suggests a role for SA in inducing the biosynthesis of these defensive compounds. nih.gov

Jasmonic Acid (JA) and Jasmonate-Isoleucine (JA-Ile): Levels of JA and its active form, JA-Ile, have been observed to increase in the early stages of pathogen infection in poplar, coinciding with the upregulation of flavan-3-ol biosynthesis. nih.gov

Cytokinins (CKs): In contrast to other hormones, cytokinins have been shown to have a negative regulatory effect on flavan-3-ol accumulation in poplar stems. nih.gov Treatment with cytokinins led to decreased levels of these compounds. nih.gov

Abscisic Acid (ABA): Pre-treatment of grape berries with ABA has been found to reduce the accumulation of proanthocyanidins by inhibiting the activity of key enzymes in the pathway. mdpi.comresearchgate.net

Transcriptional Regulation by Specific Gene Families

The expression of flavonoid biosynthetic genes is directly controlled by a suite of transcription factors, which act as molecular switches to turn gene expression on or off.

MYB (v-myb avian myeloblastosis viral oncogene homolog): The R2R3-MYB family of transcription factors are key regulators of the flavonoid pathway. nih.govfrontiersin.orgresearchgate.net They often work in concert with other transcription factors to activate the expression of structural genes. biorxiv.org

bHLH (basic helix-loop-helix): bHLH transcription factors are another critical component of the regulatory complex that controls flavonoid biosynthesis. nih.govfrontiersin.orgresearchgate.net In grapevine, VvibHLH93 has been identified as a negative regulator of proanthocyanidin biosynthesis. frontiersin.org

ERF (Ethylene Response Factor): As their name suggests, ERF transcription factors are involved in mediating the plant's response to ethylene. nih.govfrontiersin.orgresearchgate.net In crabapple, two ERFs, RAP2-4 and RAV1, have been shown to act as an inducer and a repressor of proanthocyanidin biosynthesis, respectively. researchgate.net

ARF (Auxin Response Factor): ARF transcription factors are involved in auxin signaling and have also been implicated in the regulation of flavonoid biosynthesis. nih.govfrontiersin.orgresearchgate.net

The interaction between these transcription factor families, often forming a ternary complex known as the MBW complex (MYB-bHLH-WD40), is essential for the precise control of proanthocyanidin production. researchgate.netbiorxiv.org

Oligomerization and Polymerization Dynamics within Proanthocyanidin Assembly

The final step in the formation of this compound and other proanthocyanidins is the linking of the monomeric flavan-3-ol units. This process of oligomerization and polymerization can occur through both enzymatic and non-enzymatic mechanisms.

Proanthocyanidins are polymers of flavan-3-ols, and their assembly is a complex process. nih.gov The formation of dimers like this compound involves the attack of a carbocation "extension unit," derived from a flavan-3,4-diol, on a nucleophilic flavan-3-ol "starter unit." nih.gov This process can lead to the formation of chains of linked units. nih.gov While the exact mechanisms are still under investigation, it is believed that both enzymatic and non-enzymatic processes contribute to the polymerization. nih.gov The degree of polymerization can vary, with oligomers consisting of 2-10 units and polymers being larger structures. researchgate.net

Advanced Methodologies for Research and Characterization of Procyanidin B2

Extraction and Isolation Techniques for Academic Study

Conventional solvent extraction remains a fundamental technique for isolating Procyanidin (B600670) B2 from various plant matrices. This method's effectiveness is rooted in the principle of "like-dissolves-like," where the polarity of the solvent system is matched with that of Procyanidin B2 to achieve optimal solubilization. Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone (B3395972), and their aqueous mixtures.

The choice of solvent significantly influences the extraction efficiency and the profile of co-extracted compounds. Methanol and ethanol are effective for extracting procyanidins with a lower molecular weight, such as dimers like this compound. Acetone, often mixed with water, is typically more suitable for extracting proanthocyanidins (B150500) of a higher molecular weight. For instance, one study found that while acetone was effective for extracting procyanidins from grape skins, methanol was more efficient for extracting dimeric procyanidins from grape seeds. The addition of a small amount of acid, such as formic acid, to the solvent mixture can improve the stability and release of polyphenols from the plant matrix.

Despite their widespread use, conventional methods often require significant volumes of organic solvents and longer extraction times.

Table 1: Comparison of Conventional Solvents for Procyanidin Extraction

| Solvent System | Target Procyanidins | General Findings | Source Matrix Example |

|---|---|---|---|

| Aqueous Methanol | Lower molecular weight (e.g., dimers like this compound) | Efficient for condensed tannins like procyanidin dimers. Considered the best solvent for major polyphenols in cocoa beans. | Grape Seeds |

| Aqueous Ethanol | Broad range of proanthocyanidins | Considered a food-grade solvent, making it suitable for nutraceutical applications. Optimal concentrations vary based on the plant material. | Pine Needles |

| Aqueous Acetone | Higher molecular weight (oligomeric/polymeric) | Generally more suitable for procyanidins of higher molecular weight. | Grape Skins |

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed. These techniques often offer higher efficiency, shorter extraction times, reduced solvent consumption, and are considered more environmentally friendly.

Ultrasound-Assisted Extraction (UAE) is a green extraction technique that utilizes ultrasonic waves to enhance the extraction process. The waves create acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts plant cell walls and facilitates the release of intracellular compounds like this compound into the solvent. This method significantly improves mass transfer, leading to higher yields in shorter timeframes and often at lower temperatures compared to conventional methods.

Key parameters that influence UAE efficiency include ultrasonic amplitude (power), time, temperature, and the solid-to-solvent ratio. Research on extracting proanthocyanidins from kiwi leaves identified optimal conditions as 40% ultrasound amplitude at 70°C for 15 minutes. Another study on perilla seed hull determined the best conditions to be a 62% ethanol concentration, a temperature of 53°C, and an extraction time of 29 minutes. These findings highlight that optimal conditions are highly dependent on the specific plant matrix.

Table 2: Research Findings on Ultrasound-Assisted Extraction of Procyanidins

| Source Material | Optimal Conditions | Key Findings |

|---|---|---|

| Grape Seeds | 47% ethanol, 60°C, 53 min sonication time, 10:1 solvent-to-solid ratio | HPLC analysis confirmed the presence of this compound in the extract. |

| Perilla Seed Hull | 62% ethanol, 53°C, 29 min UAE time, 15:1 liquid-to-solid ratio | The experimental yield of procyanidins under these conditions was 2.185 mg/g. |

| Kiwi Leaves | 40% US-amplitude, 70°C, 15 min, 30 mL/g solvent-to-solid ratio | The UAE process can increase the antioxidant activity of the extracted compounds. |

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix, thereby accelerating the extraction of target compounds. The direct interaction of microwaves with polar molecules generates localized heating, causing the rupture of plant cell walls and promoting the rapid diffusion of solutes into the solvent. MAE offers several advantages, including reduced extraction time, lower solvent consumption, and higher extraction yields compared to traditional methods.

The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and solvent composition. A study optimizing MAE for cocoa beans identified the best conditions as using 73% methanol at 67°C for 56 minutes. Another study on unfermented cocoa found that MAE for 13 minutes at 115°C using water as a solvent yielded 7.64 mg/g of this compound. However, it is noted that high microwave power can potentially degrade the structural integrity of the target compounds.

Table 3: Research Findings on Microwave-Assisted Extraction of this compound

| Source Material | Optimal Conditions | This compound Yield/Key Findings |

|---|---|---|

| Unfermented Cocoa | Water solvent, 115°C, 13 min, 1:16 cocoa:water ratio | The this compound content was 7.64 mg/g of cocoa. |

| Cocoa Beans (CCN-51) | 73% Methanol, 67°C, 56 min | Confirmed the extraction of this compound via HPLC-DAD-ESI-IT-MS analysis. |

| Date Seeds | 46% Ethanol, 62°C, 27.3 min | HPLC-DAD analysis identified this compound as a major phenolic compound in the extract. |

Supercritical Fluid Extraction (SFE) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO₂ has low viscosity and high diffusivity, allowing for efficient penetration into the sample matrix. SFE is considered a green technology due to the non-toxic and non-flammable nature of CO₂, which can be easily removed from the extract by depressurization.

However, pure supercritical CO₂ is non-polar and is generally not effective for extracting polar compounds like oligomeric proanthocyanidins. Research on cranberries has shown that SFE with pure CO₂ primarily removes lipophilic compounds and does not extract proanthocyanidins. To enhance the polarity of the supercritical fluid and improve the extraction of compounds like this compound, a polar co-solvent, such as methanol or ethanol, is often added to the CO₂. This modification can improve the solvating power of the fluid for more polar molecules.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses conventional liquid solvents at elevated temperatures and pressures. Maintaining a high pressure keeps the solvent in a liquid state above its normal boiling point. These conditions decrease the viscosity and surface tension of the solvent while increasing its solvating power and the diffusion rate of the target compounds, leading to a more efficient and faster extraction process with less solvent consumption compared to conventional methods.

The primary variables in PLE are temperature, pressure, solvent type, and extraction time. A study on laurel leaves determined optimal PLE conditions to be 50% ethanol at 150°C for a 5-minute static extraction. Another study utilized subcritical water, a form of PLE, to extract this compound from apple peel. The highest yield of approximately 2.28 mg/g of dried apple peel was achieved at 150°C for an extraction time of 15 minutes.

Table 4: Research Findings on Pressurized Liquid Extraction of this compound

| Source Material | Extraction Method | Optimal Conditions | Key Findings |

|---|---|---|---|

| Apple Peel | Subcritical Water Extraction (a form of PLE) | 150°C for 15 min | Yield of this compound was approximately 2.28 mg/g of dried apple peel. |

| Laurel Leaves | Pressurized Liquid Extraction (PLE) | 50% Ethanol, 150°C, 1 extraction cycle, 5 min static time | PLE was found to be an efficient green technique for obtaining polyphenol-rich extracts. |

Advanced Extraction Technologies

Subcritical Water Extraction (SWE)

Subcritical water extraction (SWE) has emerged as a green and efficient technique for the extraction of bioactive compounds, including this compound, from plant matrices. This method utilizes water at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state. Under these conditions, the dielectric constant of water decreases, making it a suitable solvent for less polar compounds like procyanidins.

Detailed research on the extraction of this compound from apple peel using SWE has demonstrated the influence of temperature and extraction time on the yield. nih.govresearchgate.net The optimal conditions for maximizing the yield of this compound were found to be an extraction temperature of 150°C for a duration of 15 minutes, which yielded approximately 2.28 mg of this compound per gram of dried apple peel. utm.my Exceeding these conditions, particularly at temperatures of 175°C, can lead to the degradation of the compound. utm.my The effectiveness of SWE is attributed to the altered properties of water at elevated temperatures, which enhances the solubility and mass transfer of the target compounds.

Table 1: Optimal Conditions for Subcritical Water Extraction of this compound from Apple Peel

| Parameter | Optimal Value | Yield of this compound (mg/g of dried apple peel) | Reference |

| Temperature | 150°C | ~2.28 | utm.my |

| Time | 15 minutes | ~2.28 | utm.my |

Preparative Chromatography for Enhanced Purity (e.g., Sephadex LH-20, Preparative HPLC)

Achieving high purity of this compound is paramount for its use as a reference standard and for biological activity studies. Preparative chromatography is the cornerstone for isolating and purifying this compound from complex plant extracts.

Sephadex LH-20 Chromatography:

Sephadex LH-20, a lipophilic, cross-linked dextran (B179266) gel, is widely used for the size-exclusion and partition chromatography of polyphenols. prep-hplc.com Its dual hydrophilic and lipophilic nature allows for effective separation of procyanidins. prep-hplc.com In the purification of this compound, Sephadex LH-20 chromatography is often employed as a key step to fractionate crude extracts and separate oligomeric procyanidins based on their molecular size. nih.govresearchgate.net Elution is typically carried out with solvents such as aqueous acetone or ethanol. nih.gov For instance, a common strategy involves initial purification on a macroporous resin followed by fractionation on a Sephadex LH-20 column. nih.govresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving the highest purity, preparative HPLC is the method of choice. nih.govlcms.cz Both normal-phase and reversed-phase columns are utilized for this purpose.

Preparative Reversed-Phase HPLC (RP-HPLC): C18 columns are frequently used in preparative RP-HPLC for the separation of procyanidins. nih.gov This technique separates compounds based on their hydrophobicity. While effective for isolating individual catechins and smaller procyanidin oligomers like dimer B2, it can be challenging to achieve complete separation of higher oligomers and their isomers. nih.gov Optimization of parameters such as solvent gradient, flow rate, and temperature is crucial for successful separation. nih.gov

Preparative Normal-Phase HPLC (NP-HPLC) with Diol Columns: Preparative HPLC using a diol stationary phase has shown excellent results in separating procyanidins according to their degree of polymerization (DP). nih.govresearchgate.net This method provides a robust and efficient way to obtain fractions containing exclusively individual procyanidin oligomers and their corresponding isomers. researchgate.net A study on cocoa procyanidins demonstrated a successful fractionation using a preparative diol column with a gradient of acidified water and ethanol at an elevated temperature of 50°C. nih.gov

Table 2: Comparison of Preparative Chromatography Techniques for this compound Purification

| Technique | Stationary Phase | Principle of Separation | Advantages | Disadvantages | Reference |

| Sephadex LH-20 | Cross-linked dextran | Size-exclusion and partition | Simple, good for initial fractionation | Time-consuming, may not fully resolve oligomers | nih.govresearchgate.net |

| Preparative RP-HPLC | C18 | Hydrophobicity | Good for small oligomers and catechins | Inefficient for separating higher oligomers | nih.gov |

| Preparative NP-HPLC | Diol | Degree of Polymerization | Excellent separation of oligomers by DP | Requires specific solvent systems | nih.govresearchgate.net |

Purification Strategies for this compound Homologs

This compound is part of a larger family of procyanidin oligomers, or homologs, which differ in their degree of polymerization. The purification of these homologs is a significant challenge due to their structural similarity. The primary strategy for their separation revolves around exploiting the differences in their molecular size and polarity, which correlate with their degree of polymerization.

A multi-step approach is often necessary. An initial fractionation of the crude plant extract can be performed using low-pressure column chromatography on resins like Toyopearl TSK HW-40s. nih.govresearchgate.net This allows for the separation of procyanidins based on their degree of polymerization, yielding fractions enriched in specific oligomers such as dimers (like this compound) and trimers. nih.govresearchgate.net

For higher resolution and purity, preparative HPLC, particularly with a diol stationary phase, is employed. nih.gov This technique effectively separates the homologous series of procyanidins, allowing for the isolation of individual oligomers from dimers up to decamers and beyond. nih.govkromaton.com The choice of solvent system and gradient is critical for achieving optimal separation of these closely related compounds. nih.gov Centrifugal partition chromatography (CPC) has also been explored as an efficient method for the preparative fractionation of procyanidin oligomers according to their degree of polymerization. kromaton.com

Sophisticated Analytical Characterization for Structural Elucidation and Quantification

Accurate structural elucidation and quantification of this compound rely on advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most prominent.

HPLC is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity. Both normal-phase and reversed-phase modes are employed, each providing unique advantages for the characterization of procyanidins.

Normal-phase HPLC (NP-HPLC) is particularly well-suited for separating procyanidin oligomers based on their degree of polymerization (DP). nih.gov In this mode, a polar stationary phase (e.g., silica (B1680970) or diol) is used with a non-polar mobile phase. The elution order is typically from monomers to higher oligomers, as the polarity and thus the retention on the stationary phase increase with the number of hydroxyl groups in the molecule.

This method allows for the clear separation of individual oligomeric classes (dimers, trimers, tetramers, etc.), which is crucial for understanding the procyanidin profile of a sample. nih.govresearchgate.net A common mobile phase for NP-HPLC of procyanidins consists of a gradient of acetonitrile (B52724), methanol, and acetic acid. nih.gov The use of fluorescence detection can enhance the sensitivity and selectivity of the analysis. nih.gov

Table 3: Typical Normal-Phase HPLC Parameters for Procyanidin Oligomer Separation

| Parameter | Description | Reference |

| Column | Diol or Silica-based | nih.govnih.gov |

| Mobile Phase | Gradient of Acetonitrile, Methanol, and Acetic Acid | nih.gov |

| Detection | Fluorescence (FLD) or Mass Spectrometry (MS) | nih.gov |

| Separation Principle | Based on Degree of Polymerization (DP) | nih.gov |

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic technique for the analysis of polyphenols, including this compound. nih.govresearchgate.net In this method, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a gradient of acidified water and a more organic solvent like acetonitrile or methanol. nih.govub.edu

RP-HPLC provides excellent resolution for separating individual flavan-3-ol (B1228485) monomers and lower molecular weight procyanidin oligomers, including the various isomers of dimeric procyanidins. nih.gov This makes it ideal for detailed profiling of the procyanidin composition of a sample. The elution order in RP-HPLC is generally based on the hydrophobicity of the compounds, with more polar compounds eluting earlier. For quantification, UV detection at around 280 nm is commonly used, as this is the wavelength of maximum absorbance for flavan-3-ols. utm.my

Table 4: Typical Reversed-Phase HPLC Parameters for this compound Profiling

| Parameter | Description | Reference |

| Column | C18 | nih.govnih.govub.edu |

| Mobile Phase | Gradient of acidified water and Acetonitrile/Methanol | nih.govub.edu |

| Detection | UV (280 nm), Fluorescence (FLD), or Mass Spectrometry (MS) | utm.mynih.gov |

| Separation Principle | Based on Hydrophobicity | nih.gov |

Mass Spectrometry (MS) Approaches

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. It provides precise mass measurements and fragmentation data that help in identifying the compound and its derivatives.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for sequencing procyanidins and determining their structure. acs.org Due to the acidic nature of procyanidins, negative ion ESI mode is often preferred as it leads to the formation of deprotonated molecules [M-H]⁻, offering higher sensitivity. nih.gov

Tandem MS (MS/MS) analysis provides detailed structural information through characteristic fragmentation patterns. nih.gov For B-type procyanidin dimers like this compound, the main fragmentation pathways include:

Quinone Methide (QM) cleavage: This involves the fission of the interflavanoid bond, which is crucial for determining the sequence of the oligomers. nih.govnih.gov

Heterocyclic Ring Fission (HRF): This fragmentation occurs on the heterocyclic C-ring of the flavan-3-ol units. nih.gov

Retro-Diels-Alder (RDA) fission: This reaction also occurs on the heterocyclic ring and provides information about the hydroxylation pattern. nih.govnih.gov

These fragmentation patterns allow for the differentiation between A-type and B-type procyanidins. For instance, the fragmentation of B-type dimers via HRF can yield a characteristic fragment ion at m/z 451. nih.gov

The hyphenated technique of UPLC-DAD-ESI-IT-TOF-MSn provides a comprehensive platform for the analysis of this compound and its metabolites. nih.govnih.gov This method combines the high-resolution separation of UPLC with the multi-faceted detection capabilities of DAD and high-resolution mass spectrometry.

In a study profiling the metabolites of this compound, this technique was used to analyze the fragmentation behavior of the parent compound in negative ion mode. nih.gov The deprotonated molecule [M-H]⁻ of this compound was observed at m/z 577.1260. Subsequent MS² fragmentation produced a series of characteristic ions, providing a detailed fingerprint of the molecule. nih.gov

| Precursor Ion (m/z) | Formula | Fragment Ion (m/z) | Formula |

| 577.1260 | C₃₀H₂₅O₁₂ | 425.0845 | C₂₂H₁₇O₉ |

| 407.0764 | C₂₂H₁₅O₈ | ||

| 289.0715 | C₁₅H₁₄O₆ | ||

| 245.0796 | C₁₄H₁₄O₄ |

This table displays the characteristic MS² fragment ions of this compound [M-H]⁻ as identified by UPLC-DAD-ESI-IT-TOF-MSn. nih.gov

This detailed fragmentation data is instrumental in tentatively identifying metabolites, as they often share similar fragmentation patterns with the parent compound. nih.gov

Spectroscopic Analysis

Spectroscopic techniques are vital for investigating specific properties of this compound, such as its interactions with other molecules and its three-dimensional structure.

UV-Visible spectroscopy is a valuable method for studying the interaction and complex formation between this compound and metal ions. The chelation of metal ions by the compound can be monitored by observing changes in the UV-Vis absorption spectrum. researchgate.net When a complex is formed, it often results in a bathochromic (red) or hypsochromic (blue) shift of the maximum absorption wavelength (λmax). academicjournals.org For instance, the formation of a complex between a chelating agent and Cu(II) ions has been shown to cause a shift in the maximum absorption wavelength, confirming the interaction. researchgate.net This principle is applied to study the metal-chelating ability of procyanidins.

This technique has been employed to investigate the interaction between this compound and proteins. In one study, CD spectroscopy was used to analyze changes in the secondary structure of protein tyrosine phosphatase-1B (PTP1B) upon binding with this compound. nih.gov The results indicated that the binding of this compound altered the secondary structure of the enzyme, demonstrating the utility of CD in probing conformational changes resulting from molecular interactions. nih.gov

Electron Spin Resonance Spin Trapping (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons, such as free radicals. nih.gov However, many biologically significant radicals, like reactive oxygen species (ROS), are highly reactive and have short half-lives, making them difficult to detect directly. nih.gov The spin trapping technique overcomes this limitation. ciqtekglobal.com It involves adding a "spin trap," a compound that reacts with the unstable free radicals to form a more stable radical product, known as a spin adduct. ciqtekglobal.comopenaccesspub.org This persistent spin adduct accumulates to a concentration detectable by ESR spectroscopy. openaccesspub.org

In the context of this compound research, ESR spin trapping is a powerful tool for investigating its antioxidant and radical-scavenging properties. nih.govresearchgate.net Proanthocyanidins, including this compound, are known for their significant free radical scavenging activity. researchgate.net ESR can be used to study the kinetics of radical formation and the mechanisms by which antioxidants like this compound neutralize them. openaccesspub.org By using ESR, researchers can directly observe and quantify the scavenging activity of this compound against specific free radicals, providing crucial insights into its mechanism of action as an antioxidant. nih.govresearchgate.net

Densitometry and High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers high resolution and sensitivity for the separation of compounds. When coupled with densitometry, it becomes a powerful quantitative analytical tool. A densitometer measures the absorbance or fluorescence of the separated spots on the HPTLC plate, allowing for the accurate quantification of specific compounds.

This combined technique has been effectively applied for the routine quality control and quantification of this compound in complex matrices such as plant extracts and food products. For instance, a validated HPTLC-densitometry method is used for the quality control of chocolate, quantifying both (–)-epicatechin and this compound. researchgate.net In another application, HPTLC coupled with densitometry and image analysis was used to investigate flavan-3-ols, including this compound, in various knotweed species. researchgate.net The method involves spotting the sample and standards on an HPTLC plate, developing the plate with a specific mobile phase to separate the components, derivatizing the plate with a reagent like 4-dimethylaminocinnamaldehyde (B146742) (DMACA) to visualize the procyanidins, and then scanning the plate with a densitometer at a specific wavelength. researchgate.netresearchgate.net

Table 1: Example Parameters for HPTLC-Densitometry Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC silica gel plates |

| Mobile Phase | Toluene–acetone–formic acid (3:6:1, v/v/v) researchgate.net |

| Derivatization Reagent | 4-dimethylaminocinnamaldehyde (DMACA) researchgate.net |

| Detection Mode | Densitometry, documentation under white light after derivatization researchgate.net |

| Quantification Wavelength | 655 nm (after DMACA derivatization) researchgate.net |

| Calibration Range | 4–60 ng per band for this compound researchgate.net |

Colorimetric Assays (e.g., Vanillin (B372448) Assay, DMACA, Acid-Butanol) for General Polyphenol Content in Context of this compound Research

Vanillin Assay: This is a common and sensitive method specific for flavan-3-ols, dihydrochalcones, and proanthocyanidins. sci-hub.stdatapdf.com The reaction is based on the condensation of vanillin with the phloroglucinol (B13840) nucleus of the flavan-3-ol unit under acidic conditions, forming a colored product typically measured around 500 nm. datapdf.com However, the assay's reproducibility can be affected by various factors, including acid concentration, temperature, and water content. datapdf.com

DMACA Assay: This assay uses 4-dimethylaminocinnamaldehyde (DMACA), which reacts specifically with flavan-3-ols to form a blue-colored product with an absorbance maximum around 640 nm. researchgate.net The DMACA method is noted for being more sensitive and specific for proanthocyanidins than the vanillin assay. researchgate.netresearchgate.net It is highly sensitive to flavan-3-ols, with minimal interference from other common plant phenolics. researchgate.net

Acid-Butanol Assay (Porter Method): This method relies on the acid-catalyzed cleavage of the interflavanoid bonds in proanthocyanidins upon heating in an n-butanol-HCl solution. pan.olsztyn.pl This process liberates anthocyanidin pigments (typically cyanidin (B77932) from procyanidins), which are then quantified spectrophotometrically at around 550 nm. pan.olsztyn.pl This assay measures total proanthocyanidins, including both soluble and insoluble forms. researchgate.net

Table 2: Comparison of Common Colorimetric Assays for Proanthocyanidins

| Assay | Principle | Reagent(s) | Measurement Wavelength | Key Features |

|---|---|---|---|---|

| Vanillin Assay | Electrophilic substitution of vanillin on the phloroglucinol ring. datapdf.com | Vanillin, Acid (HCl or H₂SO₄) | ~500 nm | Sensitive; specific to a narrow range of flavanols; results can be variable. sci-hub.stdatapdf.com |

| DMACA Assay | Reaction of DMACA with the nucleophilic C6 or C8 position of the flavan-3-ol A-ring. researchgate.net | 4-dimethylaminocinnamaldehyde (DMACA), Acid (HCl) | ~640 nm | High sensitivity and specificity; less interference than vanillin assay. researchgate.netresearchgate.net |

| Acid-Butanol Assay | Acid-catalyzed depolymerization of proanthocyanidins to yield anthocyanidins. pan.olsztyn.pl | n-Butanol, Concentrated HCl, Iron catalyst | ~550 nm | Measures total proanthocyanidins; can lack specificity as color depends on interflavanoid linkages. researchgate.netpan.olsztyn.pl |

Challenges in Analytical Standardization and Accurate Quantification of this compound in Complex Matrices

The accurate quantification of this compound in complex matrices like foods and plant extracts is fraught with analytical challenges. These difficulties stem from issues with analytical standards, the inherent chemical instability of the molecule, and the complexity of the sample matrices themselves.

A significant hurdle is the lack of a standardized, universally accepted analytical method for proanthocyanidins. nih.gov Furthermore, the commercial availability and purity of this compound standards can be inconsistent. Research has shown lot-to-lot variability in commercial standards, which can significantly impact the accuracy and reproducibility of calibration curves used for quantification.

This compound is also susceptible to chemical transformations during sample extraction, processing, and analysis. It can undergo epimerization and oxidation, especially when heated in aqueous environments. acs.orgnih.govresearchgate.net For instance, this compound can be oxidized to form A-type procyanidins or be cleaved at its interflavan linkage to yield its constituent monomers, (–)-epicatechin and (+)-catechin. acs.orgnih.govresearchgate.net These degradation pathways mean that the amount of this compound measured may not reflect the amount originally present in the sample.

Finally, the complex nature of the matrices in which this compound is found presents a major challenge. nih.govnih.gov Food and plant extracts contain a multitude of other compounds, including other polyphenols, proteins, and carbohydrates, that can interfere with the analysis. This "matrix effect" can suppress or enhance the analytical signal, leading to inaccurate quantification. Developing robust sample preparation and chromatographic methods to effectively separate this compound from these interfering substances is crucial but often difficult and time-consuming. nih.gov

Molecular and Cellular Mechanisms of Action of Procyanidin B2 in Vitro and Preclinical Models

Antioxidant and Oxidative Stress Modulation

Procyanidin (B600670) B2 exerts its antioxidant effects through various mechanisms, including the direct scavenging of free radicals and the activation of endogenous antioxidant defense systems.

Procyanidin B2 has been shown to be a potent scavenger of free radicals. researchgate.net Its ability to neutralize radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) has been documented in numerous studies. caymanchem.comnih.gov This free radical scavenging activity is a key aspect of its antioxidant properties. nih.gov In comparative studies with other flavonoids, this compound demonstrated a high capacity for scavenging both DPPH• and ABTS•+ radicals. nih.gov For instance, one study found the order of DPPH• radical scavenging ability among six tested flavonoids to be this compound > epigallocatechin > quercetin (B1663063) > epicatechin ~ taxifolin (B1681242) > rutin. A similar trend was observed for ABTS•+ scavenging activity. nih.gov Another study reported IC50 values for this compound in DPPH and ABTS assays, highlighting its efficacy. plos.orgnih.gov

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Finding | Reference |

|---|---|---|

| DPPH• Scavenging | This compound showed the highest scavenging activity compared to five other flavonoids. | nih.gov |

| ABTS•+ Scavenging | This compound exhibited the strongest scavenging activity among the tested flavonoids. | nih.gov |

A crucial mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govaging-us.com Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of several downstream antioxidant and detoxifying enzymes. aging-us.comcsic.es

Studies have shown that this compound can induce the nuclear translocation of Nrf2. aging-us.comcsic.es This leads to the upregulation of downstream enzymes such as:

Heme oxygenase-1 (HO-1): The Nrf2/HO-1 signaling pathway is vital for regulating intracellular redox balance. nih.gov

Glutathione (B108866) S-transferase P1 (GSTP1): this compound has been found to upregulate the expression and enzymatic activity of GSTP1 in Caco-2 cells. csic.es

Other antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and gamma-glutamylcysteine synthetase (γ-GCS) are also downstream targets of Nrf2 activation, although direct upregulation by this compound is a subject of ongoing research.

The activation of the Nrf2 pathway by this compound involves the upstream signaling of Mitogen-Activated Protein Kinases (MAPKs). Specifically, the phosphorylation of Extracellular signal-regulated kinases (ERKs) and p38 MAPK has been implicated. csic.es Research in Caco-2 cells demonstrated that this compound treatment led to increased phosphorylation of both ERK and p38 MAPK. csic.es Furthermore, the use of specific inhibitors for these pathways attenuated the protective effects of this compound against oxidative stress, confirming their role in the induced antioxidant response. csic.es

Interestingly, this compound can exhibit both antioxidant and pro-oxidant properties, particularly in the context of metal-mediated DNA damage. chemfaces.com In the presence of certain metal ions like iron (Fe(II)), this compound can act as an antioxidant by chelating the metal ions and inhibiting the formation of damaging reactive oxygen species. chemfaces.com Conversely, in the presence of other metal ions like copper (Cu(II)), this compound has been shown to induce DNA damage, a pro-oxidant effect that is enhanced by the presence of hydrogen peroxide (H2O2). chemfaces.com This dual modality suggests that the effect of this compound is context-dependent, influenced by the specific microenvironment.

Anti-inflammatory Signal Transduction Mechanisms

In addition to its antioxidant properties, this compound modulates inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. chemfaces.com The mechanism of inhibition often involves preventing the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. By inhibiting the NF-κB pathway, this compound can reduce the production of pro-inflammatory cytokines.

Regulation of NLRP3 Inflammasome Activation

This compound has been shown to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multi-protein complex crucial for the innate immune response and the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory diseases. nih.govresearchgate.net

In human umbilical vein endothelial cells (HUVECs), this compound significantly suppressed NLRP3 inflammasome activation, leading to reduced caspase-1 activation and subsequent IL-1β secretion in response to lipopolysaccharide (LPS). nih.govresearchgate.net This inhibitory effect is, at least in part, due to the negative regulation of NLRP3 gene expression by this compound. nih.govresearchgate.net Furthermore, studies in LPS-stimulated human macrophages have provided evidence that this compound impedes inflammasome assembly and caspase-1 activation by decreasing the cytoplasmic pools of NLRP3 and pro-IL-1β. nih.gov This ultimately leads to a reduction in the secretion of active IL-1β. nih.gov

In a mouse model of lupus nephritis, treatment with this compound ameliorated renal lesions and decreased serum and renal tissue levels of IL-18 and IL-1β, cytokines downstream of NLRP3 inflammasome activation. frontiersin.org The study also showed that silencing the NLRP3 gene produced similar effects to this compound treatment, suggesting that the therapeutic benefits are linked to its regulation of the NLRP3 inflammasome. frontiersin.org

Table 1: Effect of this compound on NLRP3 Inflammasome Activation

| Model System | Key Findings | References |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed NLRP3 inflammasome activation, inhibited caspase-1 activation and IL-1β secretion. nih.govresearchgate.net Negatively regulated NLRP3 gene expression. nih.govresearchgate.net | nih.gov, researchgate.net |

| Human Macrophages (THP-1) | Inhibited inflammasome activation and IL-1β secretion. nih.gov Decreased cytoplasmic pools of NLRP3 and pro-IL-1β, impeding inflammasome assembly. nih.gov | nih.gov |

| MRL/lpr Mice (Lupus Nephritis Model) | Ameliorated renal lesions. frontiersin.org Decreased serum and renal levels of IL-18 and IL-1β. frontiersin.org | frontiersin.org |

Suppression of AP-1 and STAT3 Transcriptional Activity

This compound has been found to modulate the activity of key transcription factors involved in the inflammatory response, notably Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3).

The inhibition of NLRP3 inflammasome activation by this compound in endothelial cells is linked to the suppression of the AP-1 signaling pathway. nih.govresearchgate.net this compound was shown to attenuate the transcriptional activity of AP-1 in response to LPS. nih.govresearchgate.net Further investigation revealed that c-Jun, a component of the AP-1 complex, binds to the NLRP3 promoter, and this compound inhibits this interaction. researchgate.net

While direct evidence for this compound's effect on STAT3 transcriptional activity is still emerging, its known anti-inflammatory properties and regulation of upstream signaling pathways suggest a potential role in modulating STAT3.

Table 2: Effect of this compound on AP-1 Transcriptional Activity

| Model System | Key Findings | References |

| Bovine Aortic Endothelial Cells (BAECs) & HUVECs | Inhibited NLRP3 inflammasome activation via suppression of AP-1 activity. researchgate.net Attenuated LPS-induced AP-1 transcriptional activity. nih.govresearchgate.net | nih.gov, researchgate.net |

Modulation of Pro-inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α, COX2, iNOS, NO, PGE2)

A significant aspect of this compound's anti-inflammatory action is its ability to modulate the production of various pro-inflammatory mediators.

Studies have consistently shown that this compound can reduce the levels of key inflammatory cytokines. In LPS-stimulated macrophages, it inhibits the production of IL-1β and IL-6. nih.gov In human Hodgkin's lymphoma cell lines, this compound treatment led to an inhibition of tumor necrosis factor-alpha (TNF-α) and IL-6 secretion. d-nb.info Furthermore, in a rat model of methotrexate-induced hepatotoxicity, this compound administration markedly downregulated the hepatic levels of TNF-α, IL-1β, and IL-6. nih.gov

This compound also influences the expression and activity of enzymes involved in the inflammatory process. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages and human squamous carcinoma cells. nih.govd-nb.info This inhibition leads to a decrease in the production of their respective products, prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov

Table 3: Modulation of Pro-inflammatory Mediators by this compound

| Mediator | Model System | Effect | References |

| IL-1β | Human Macrophages, HUVECs, Diabetic Mouse Pancreas | Decreased production/secretion | nih.gov, spandidos-publications.com, rsc.org |

| IL-6 | Human Macrophages, Hodgkin's Lymphoma Cells | Decreased production/secretion | nih.gov, d-nb.info |

| TNF-α | Hodgkin's Lymphoma Cells, Rat Liver | Decreased production/secretion | d-nb.info, nih.gov |

| COX-2 | Human Macrophages, Human Squamous Carcinoma Cells | Inhibited expression | nih.gov, d-nb.info |

| iNOS | Human Macrophages, Human Squamous Carcinoma Cells | Inhibited expression | nih.gov, d-nb.info |

| NO | Human Macrophages | Decreased production | nih.gov |

Cellular Homeostasis and Interacting Signaling Pathways

This compound influences fundamental cellular processes such as apoptosis and proliferation, often through its interaction with key signaling pathways.

Apoptosis Pathway Modulation (e.g., Bcl-2/Bax Ratio, Caspase Activity)

This compound has demonstrated the ability to modulate the apoptotic pathway, a critical process for maintaining cellular homeostasis. In a study using human umbilical vein endothelial cells (HUVECs), this compound was found to suppress LPS-induced apoptosis. spandidos-publications.com This anti-apoptotic effect was associated with the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. spandidos-publications.com Specifically, this compound counteracted the LPS-induced decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax. spandidos-publications.com

Furthermore, this compound has been shown to influence caspase activity. In gastric cancer cells, it induced apoptosis and enhanced the activities of caspase-3 and caspase-9. nih.govresearchgate.net In HUVECs, it inhibited the LPS-induced cleavage and activation of caspase-3, caspase-7, and caspase-9. spandidos-publications.com In a model of methotrexate-induced hepatotoxicity, this compound normalized the expression of caspase-3. nih.gov

Table 4: Modulation of Apoptosis by this compound

| Apoptotic Marker | Model System | Effect | References |

| Bcl-2/Bax Ratio | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased (anti-apoptotic) | spandidos-publications.com |

| Caspase-3 Activity | Gastric Cancer Cells | Increased (pro-apoptotic) | nih.gov, researchgate.net |

| Caspase-9 Activity | Gastric Cancer Cells | Increased (pro-apoptotic) | nih.gov, researchgate.net |

| Cleaved Caspases-3, -7, -9 | Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased (anti-apoptotic) | spandidos-publications.com |

Anti-proliferative and Anti-tumorigenic Mechanisms

This compound exhibits anti-proliferative and anti-tumorigenic properties by targeting key signaling pathways that regulate cell growth and survival.

Inhibition of Akt/mTOR Pathway

The Akt/mTOR signaling pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature of cancer. This compound has been shown to exert its anti-proliferative and anti-tumorigenic effects by inhibiting this pathway.

In gastric cancer cells, this compound reduced cell viability in a concentration-dependent manner. nih.govnih.gov This was accompanied by a significant decrease in the phosphorylation of both Akt and mTOR, indicating an inhibition of the pathway. nih.govnih.gov The study also demonstrated that the anti-proliferative effects of this compound were enhanced when combined with an Akt inhibitor, further confirming the role of the Akt/mTOR pathway in its mechanism of action. nih.gov Similar findings have been reported in colorectal cancer cells, where this compound induced apoptosis and autophagy via downregulation of the PI3K/Akt pathway. scispace.comx-mol.net

Table 5: Inhibition of Akt/mTOR Pathway by this compound

| Model System | Key Findings | References |

| Gastric Cancer Cells (BGC-823, SGC-7901) | Reduced cell viability. nih.govnih.gov Decreased phosphorylation of Akt and mTOR. nih.govnih.gov | nih.gov, nih.gov |

| Colorectal Cancer Cells | Induced apoptosis and autophagy. scispace.comx-mol.net Downregulated the PI3K/Akt pathway. scispace.comx-mol.net | scispace.com, x-mol.net |

Notch1 Pathway Inhibition

This compound has been identified as an inhibitor of the Notch1 signaling pathway, a critical regulator of cellular processes. Research indicates that a derivative of this compound, namely this compound 3,3″-di-O-gallate (B2G2), effectively targets the self-renewal capacity of cancer stem cells by suppressing the Notch1 pathway. nih.govresearchgate.net This inhibition is achieved by diminishing both the baseline and Jagged1-induced activation of Notch1. researchgate.net The downstream effect of this inhibition includes the reduced transcription of the Notch1 target gene, HES-1, which plays a role in controlling the proliferation of cancer cells. nih.gov These findings from in vitro studies highlight the potential of this compound and its derivatives to modulate the Notch1 pathway, though further in vivo research is needed to fully understand its impact. researchgate.net

DNA Methyltransferase (DNMT) Activity Attenuation

In vitro studies have demonstrated that this compound can attenuate the activity of DNA methyltransferases (DNMTs). nih.govnih.gov This epigenetic modulation is significant as DNMTs are key enzymes in cancer development. nih.gov this compound has been shown to inhibit DNMT activity with an IC50 of 6.88 ± 0.647 μM. nih.govd-nb.inforesearchgate.net This inhibition leads to the enhanced expression of DNMT target genes such as E-cadherin, Maspin, and BRCA1 in MDA-MB-231 breast cancer cells. nih.govd-nb.info The mechanism appears to involve the S-adenosyl-L-homocysteine (SAH)-binding pocket of DNMTs, where this compound acts as a potent inhibitor. researchgate.net

Regulation of Matrix Metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF)

This compound has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), key players in tumor invasion and angiogenesis. nih.govresearchgate.net In vitro studies have demonstrated that this compound can reduce the expression of MMPs, thereby diminishing the degradation of the extracellular matrix. researchgate.net For instance, treatment with this compound has been observed to decrease the levels of MMP-9 in MIA PaCa-2 pancreatic cancer cells and MMP-2 in BxPC-3 cells. nih.gov Furthermore, this compound has been found to reduce the expression levels of VEGF. nih.gov A derivative, this compound-3,3″-di-O-gallate (B2G2), has been shown to inhibit the growth and motility of endothelial cells by targeting the VEGFR2 signaling pathway. nih.gov This is significant because VEGF exerts its pro-angiogenic effects primarily through VEGFR2. nih.gov The binding of VEGF to VEGFR2 activates downstream signaling pathways that promote endothelial cell proliferation and migration. jcancer.org

Metabolic Regulatory Networks (In Vitro/Cellular Models)

Glucose Uptake and Homeostasis (e.g., AMPK, GLUT4, Glycogen (B147801) Synthase)

This compound plays a role in regulating glucose uptake and homeostasis, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.complos.org Activation of AMPK by procyanidins promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells. plos.org This is a critical step for glucose uptake into the cells. mdpi.com Studies have shown that procyanidins can activate both insulin-dependent and AMPK-dependent signaling pathways to induce GLUT4 translocation. plos.org Additionally, procyanidins have been found to enhance the function of enzymes involved in glucose metabolism, such as glycogen synthase, which is involved in the storage of glucose as glycogen. researchgate.net

Adipogenesis Inhibition (e.g., PPARγ, miR-483-5p)

This compound has been demonstrated to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.govmdpi.com A key mechanism for this inhibition involves the regulation of the peroxisome proliferator-activated receptor γ (PPARγ), a primary regulator of adipogenesis. nih.govmdpi.com Grape seed this compound has been shown to inhibit the adipogenesis of 3T3-L1 cells by targeting PPARγ. nih.govspandidos-publications.com This regulation is mediated, at least in part, through the modulation of microRNA-483-5p (miR-483-5p). nih.govresearchgate.net this compound represses miR-483-5p, which in turn leads to lower activation of PPARγ, thereby inhibiting adipocyte differentiation. researchgate.net

Cholesterol Esterase Inhibition

This compound has been identified as an inhibitor of cholesterol esterase (CEase), an enzyme involved in cholesterol metabolism. sciopen.comresearchgate.netresearchgate.net In vitro studies have shown that this compound can bind to CEase and inhibit its activity in a mixed-competitive manner. sciopen.comresearchgate.net This interaction is a noncovalent, spontaneous, and exothermic process that alters the conformation of the enzyme, leading to decreased activity. sciopen.comresearchgate.net The inhibition of CEase by this compound is considered a potential mechanism for its cholesterol-lowering effects. sciopen.comresearchgate.net Additionally, procyanidin dimers like this compound have been shown to reduce the micellar solubility of cholesterol, which may inhibit its absorption. nih.gov

Table of Research Findings on this compound's Molecular Mechanisms

| Section | Mechanism | Key Molecules/Pathways Involved | Observed Effects (In Vitro/Preclinical) | Cell/Model System |

| 4.3.2.2 | Notch1 Pathway Inhibition | Notch1, Jagged1, HES-1 | Decreased self-renewal of cancer stem cells, reduced transcription of HES-1. nih.govresearchgate.net | Prostate cancer cell lines researchgate.net |

| 4.3.2.3 | DNMT Activity Attenuation | DNMT, E-cadherin, Maspin, BRCA1 | Inhibition of DNMT activity (IC50: 6.88 ± 0.647 μM), enhanced expression of tumor suppressor genes. nih.govd-nb.info | MDA-MB-231 breast cancer cells nih.govd-nb.info |

| 4.3.2.4 | Regulation of MMPs and VEGF | MMP-2, MMP-9, VEGF, VEGFR2 | Reduced expression of MMPs and VEGF, inhibition of endothelial cell growth and motility. nih.govnih.gov | MIA PaCa-2, BxPC-3, HUVECs, HPMECs nih.govnih.gov |

| 4.3.3.1 | Glucose Uptake and Homeostasis | AMPK, GLUT4, Glycogen Synthase | Promotion of GLUT4 translocation, activation of AMPK signaling, enhanced glycogen synthase function. plos.orgresearchgate.net | L6 myotubes, ICR mice skeletal muscle mdpi.complos.org |

| 4.3.3.2 | Adipogenesis Inhibition | PPARγ, miR-483-5p | Inhibition of adipocyte differentiation, repression of miR-483-5p, lower activation of PPARγ. nih.govresearchgate.net | 3T3-L1 preadipocytes nih.govmdpi.com |

| 4.3.3.3 | Cholesterol Esterase Inhibition | Cholesterol Esterase (CEase) | Mixed-competitive inhibition of CEase activity, reduced micellar solubility of cholesterol. sciopen.comnih.gov | In vitro enzyme assays sciopen.com |

Modulation of Bile Acid Metabolism

In silico studies suggest that metabolites of this compound may act as ligands for several bile acid receptors, including Sphingosine-1-Phosphate Receptor 2 (S1PR2), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR). nih.gov Molecular docking and dynamics simulations have indicated that certain this compound metabolites exhibit stable binding affinities to these receptors, comparable to known natural and synthetic bile acid ligands. nih.gov The interaction with these receptors can influence inflammatory responses, as well as glucose and xenobiotic metabolism. nih.gov Although the precise mechanisms are still under investigation, it is hypothesized that polyphenols like this compound may modulate bile acid signaling by altering the gut microbiota, which in turn affects the bile acid profile, or by directly interacting with bile acid receptors. nih.govresearchgate.net

For instance, research has shown that a proanthocyanidin-rich grape polyphenol extract, which contains this compound, can alter bile acid profiles and the expression of genes related to bile acid receptors in mice. nih.gov Furthermore, oligomeric procyanidins, when combined with the gut bacterium Parabacteroides distasonis, have been observed to regulate bile acid metabolism in mice with high-fat diet-induced atherosclerosis. sciopen.com This combination was found to increase the ratio of secondary to primary bile acids and enhance fecal bile acid excretion. sciopen.com This effect was linked to the upregulation of the bile acid synthesis enzyme Cyp7a1, mediated by the suppression of the farnesoid X receptor (FXR) pathway. sciopen.com

Table 1: In Silico and In Vivo Effects of this compound and its Metabolites on Bile Acid Metabolism

| Model System | Key Findings | Implicated Receptors/Pathways | Reference |

| In silico (Molecular Docking) | This compound metabolites show stable binding affinities. | S1PR2, PXR, CAR | nih.gov |

| Mice (ApoE-/-) | Oligomeric procyanidins with P. distasonis altered bile acid profiles and increased fecal excretion. | FXR, Cyp7a1 | sciopen.com |

Neuroprotective Cellular Responses (e.g., Ferroptosis Inhibition, Glutathione Pathway Regulation)

This compound exhibits significant neuroprotective effects through its antioxidant properties and its ability to modulate specific cellular pathways involved in neuronal cell death. One key mechanism is the inhibition of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. In a high-glucose-induced injury model using SH-SY5Y cells, this compound was shown to inhibit ferroptosis. sciopen.com This protective effect was associated with the regulation of the glutathione pathway. sciopen.com

Specifically, this compound treatment led to an increase in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) and the expression of solute carrier family 7 member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter system that imports cystine for glutathione synthesis. sciopen.com Concurrently, it decreased intracellular levels of ferrous iron (Fe2+), lipid peroxides, and lipid reactive oxygen species (ROS). sciopen.com Morphological analysis using transmission electron microscopy revealed that this compound alleviated mitochondrial damage, such as shrinkage and cristae rupture, which are characteristic features of ferroptosis. sciopen.com

Furthermore, this compound has demonstrated the ability to protect neurons from various stressors, including oxidative, nitrosative, and excitotoxic stress. nih.govnih.gov It effectively scavenges reactive oxygen and nitrogen species, thereby mitigating cellular damage. nih.govnih.gov Studies have shown its capacity to protect against apoptosis induced by inhibitors of the pro-survival protein Bcl-2 and against nitrosative stress induced by nitric oxide donors. nih.gov However, it did not show significant protection against apoptosis induced by the removal of depolarizing extracellular potassium and serum, suggesting its primary neuroprotective role is as an antioxidant rather than a modulator of pro-survival signaling pathways in that specific context. nih.govnih.gov

Table 2: Neuroprotective Mechanisms of this compound

| Stressor/Model | Key Protective Mechanisms | Observed Effects | Reference |

| High Glucose (SH-SY5Y cells) | Ferroptosis inhibition, Glutathione pathway regulation | Increased GSH/GSSG ratio, increased SLC7A11, decreased Fe2+, lipid peroxides, and lipid ROS, alleviated mitochondrial damage. | sciopen.com |

| Oxidative Stress (HA14-1) | Antioxidant activity | Protection against apoptosis. | nih.gov |

| Nitrosative Stress (SNP) | Scavenging of reactive nitrogen species | Dose-dependent protection of cerebellar granule neurons. | nih.gov |

| Excitotoxicity (Glutamate) | Antioxidant activity | Protection against neuronal cell death. | nih.gov |

Chondroprotective Mechanisms (e.g., Extracellular Matrix Preservation, Chondrocyte Senescence Attenuation)

This compound has demonstrated significant chondroprotective effects by preserving the extracellular matrix (ECM) and attenuating chondrocyte senescence, key factors in the pathogenesis of osteoarthritis. In in vitro studies using rat chondrocytes, this compound was found to counteract the detrimental effects of interleukin-1β (IL-1β), a pro-inflammatory cytokine. researchgate.net It achieved this by downregulating the expression of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation, while simultaneously upregulating the synthesis of essential ECM components like collagen II and aggrecan. researchgate.net

A crucial aspect of its chondroprotective action is the attenuation of chondrocyte senescence. researchgate.net this compound was shown to dampen the expression of senescence-associated secretory phenotype (SASP) factors triggered by IL-1β. researchgate.net Mechanistically, this effect is mediated through the Nrf2/NF-κB signaling pathway. researchgate.net this compound also exhibited anti-apoptotic properties in chondrocytes via the Nrf2/BAX/Bcl-2 pathway. researchgate.netnih.gov Furthermore, procyanidins, in general, have been shown to inhibit the degradation of collagen by collagenase, thereby enhancing cartilage repair. nih.gov

In vivo studies using a rat model of osteoarthritis have corroborated these findings, showing that this compound can alleviate knee cartilage degeneration. researchgate.net

Table 3: Chondroprotective Effects of this compound

| Condition | Key Mechanisms | Molecular Targets | Outcome | Reference |